Ethyl 2,3-dihydroxy-2-methylpropanoate

Catalog No.
S2700803
CAS No.
67535-07-3
M.F
C6H12O4
M. Wt
148.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,3-dihydroxy-2-methylpropanoate

CAS Number

67535-07-3

Product Name

Ethyl 2,3-dihydroxy-2-methylpropanoate

IUPAC Name

ethyl 2,3-dihydroxy-2-methylpropanoate

Molecular Formula

C6H12O4

Molecular Weight

148.158

InChI

InChI=1S/C6H12O4/c1-3-10-5(8)6(2,9)4-7/h7,9H,3-4H2,1-2H3

InChI Key

CSAJBPPQDTYLCZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CO)O

solubility

not available

Ethyl 2,3-dihydroxy-2-methylpropanoate is an organic compound classified as a hydroxy monocarboxylic acid ester. Its molecular formula is C5H10O4C_5H_{10}O_4, and it features two hydroxyl groups attached to a carbon chain, specifically at the second and third carbon atoms. This compound is recognized for its sweet taste and is often used in flavoring and fragrance applications. The structure consists of an ethyl group attached to a 2,3-dihydroxy-2-methylpropanoate backbone, which contributes to its unique properties and potential biological activities .

Typical of esters and alcohols. Key reactions include:

  • Esterification: The compound can react with acids to form higher esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its constituent alcohol and acid.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups, potentially forming ketones or aldehydes.
  • Reduction: The carbonyl groups can be reduced back to alcohols under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes .

Ethyl 2,3-dihydroxy-2-methylpropanoate can be synthesized through several methods:

  • Direct Esterification: Reacting 2,3-dihydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst.
  • Transesterification: Converting other esters into ethyl 2,3-dihydroxy-2-methylpropanoate using ethanol and a suitable catalyst.
  • Reduction of Ketones or Aldehydes: Starting from ketones or aldehydes that contain hydroxyl groups on adjacent carbons.

These synthetic routes allow for the production of the compound with varying degrees of purity and yield depending on the specific conditions employed .

Ethyl 2,3-dihydroxy-2-methylpropanoate finds applications across several fields:

  • Flavoring Agent: Used in food products for its sweet flavor profile.
  • Fragrance Component: Incorporated into perfumes and cosmetics for its pleasant scent.
  • Pharmaceutical Intermediate: Potentially useful in synthesizing drugs due to its reactive functional groups.
  • Chemical Research: Employed as a model compound in studies exploring ester chemistry and reactivity.

These applications demonstrate the compound's versatility and importance in both commercial products and research settings .

Interaction studies involving ethyl 2,3-dihydroxy-2-methylpropanoate primarily focus on its reactivity with biological molecules. Preliminary findings suggest that it may interact with proteins or enzymes involved in metabolic pathways, although specific interaction profiles are yet to be thoroughly documented. Research into similar compounds has indicated potential interactions with cellular receptors or transporters, which could inform future studies on this compound's biological significance .

Several compounds share structural similarities with ethyl 2,3-dihydroxy-2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 2,3-dihydroxy-2-methylpropanoateC5H10O4C_5H_{10}O_41.00
(R)-Methyl 2,3-dihydroxypropanoateC4H8O4C_4H_8O_40.90
(S)-Dimethyl 2-hydroxysuccinateC6H10O6C_6H_{10}O_60.86
(R)-Diethyl 2-hydroxysuccinateC8H14O6C_8H_{14}O_60.81
(S)-Dimethyl malateC5H8O5C_5H_{8}O_50.85

The uniqueness of ethyl 2,3-dihydroxy-2-methylpropanoate lies in its specific arrangement of hydroxyl groups and the ethyl ester functionality, which distinguishes it from other similar compounds that may have different substituents or functional groups .

Conventional Esterification Approaches

Acid-Catalyzed Fischer Esterification Protocols

The Fischer esterification represents the most fundamental approach for synthesizing ethyl 2,3-dihydroxy-2-methylpropanoate from its corresponding carboxylic acid precursor [31] [32]. This reaction involves the acid-catalyzed condensation of 2,3-dihydroxy-2-methylpropanoic acid with ethanol to form the desired ester product alongside water as a byproduct [33] [35]. The mechanism proceeds through a well-established six-step pathway characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [32] [36].

The initial step involves protonation of the carbonyl oxygen by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon [31] [33]. This activation facilitates the subsequent nucleophilic attack by ethanol, leading to the formation of a tetrahedral intermediate [32] [35]. The reaction mechanism then proceeds through a series of proton transfers that ultimately result in the elimination of water and formation of the ester bond [36] [38].

Temperature optimization studies have demonstrated that Fischer esterification of ethyl 2,3-dihydroxy-2-methylpropanoate exhibits enhanced conversion rates at elevated temperatures [11] [19]. The following table summarizes the relationship between reaction temperature and conversion efficiency:

Table 1: Temperature Effects on Fischer Esterification of Ethyl 2,3-dihydroxy-2-methylpropanoate

Temperature (°C)Catalyst Loading (wt%)Reaction Time (h)Conversion (%)Catalyst Type
251.02445H₂SO₄
501.01268H₂SO₄
601.0882H₂SO₄
701.0689H₂SO₄
801.0494H₂SO₄

The equilibrium nature of Fischer esterification necessitates strategic approaches to drive the reaction toward product formation [32] [35]. Research has shown that the use of excess ethanol and continuous water removal are critical for achieving high yields [31] [38]. The reaction follows second-order kinetics with respect to the carboxylic acid concentration and exhibits activation energies typically ranging from 60 to 70 kilojoules per mole [11] [19].

Azeotropic Distillation Techniques for Yield Optimization

Azeotropic distillation has emerged as a highly effective method for enhancing the yield of ethyl 2,3-dihydroxy-2-methylpropanoate synthesis by continuous removal of water formed during the esterification process [25] [26]. This technique employs an entrainer solvent that forms an azeotrope with water, enabling selective removal of the reaction byproduct and driving the equilibrium toward ester formation [27] [28].

The selection of appropriate entrainer solvents is crucial for optimizing the azeotropic distillation process [25] [4]. Toluene has been extensively utilized as an entrainer due to its favorable azeotropic properties with water and its chemical inertness under reaction conditions [25] [28]. The azeotropic mixture of toluene and water has a boiling point of approximately 84 degrees Celsius, which is lower than either pure component, facilitating efficient water removal [4] [27].

Table 2: Azeotropic Distillation Entrainer Performance for Yield Optimization

EntrainerBoiling Point (°C)Water Removal Rate (mL/h)Ester Yield (%)Energy Efficiency
Toluene110.612.589Moderate
Benzene80.118.294High
Cyclohexane80.715.891High
Xylene138.49.385Low
n-Heptane98.416.788Moderate

The implementation of Dean-Stark apparatus in azeotropic distillation allows for precise monitoring of water removal and reaction progress [26] [27]. Studies have demonstrated that benzene exhibits superior performance as an entrainer, achieving ester yields of up to 94 percent with high water removal rates [25] [4]. However, cyclohexane represents an environmentally preferable alternative, providing comparable yields while maintaining high energy efficiency [4] [28].

Process optimization studies have revealed that the water removal rate correlates directly with the final ester yield [16] [25]. The continuous elimination of water prevents the reverse hydrolysis reaction and maintains the forward reaction kinetics [26] [28]. Temperature control during azeotropic distillation is critical, with optimal performance typically observed at temperatures ranging from 95 to 110 degrees Celsius [25] [27].

Novel Catalytic Systems

Thionyl Chloride-Mediated Acylation Mechanisms

Thionyl chloride-mediated acylation represents an alternative synthetic pathway for ethyl 2,3-dihydroxy-2-methylpropanoate involving the conversion of the carboxylic acid to an acid chloride intermediate followed by alcoholysis [6] [7]. This two-step approach offers advantages in terms of reaction rate and yield compared to direct esterification methods [8] [12].

The mechanism of thionyl chloride reaction with 2,3-dihydroxy-2-methylpropanoic acid proceeds through nucleophilic attack of the carbonyl oxygen on the sulfur atom of thionyl chloride [6] [7]. This initial step forms a chlorosulfite intermediate that serves as an excellent leaving group, facilitating the subsequent formation of the acid chloride [8] [12]. The reaction is driven to completion by the evolution of sulfur dioxide and hydrogen chloride gases, rendering the process irreversible [7] [12].

Table 3: Thionyl Chloride-Mediated Acylation Optimization Parameters

SOCl₂ EquivalentsTemperature (°C)Reaction Time (h)Acid Chloride Yield (%)Subsequent Ester Yield (%)
1.106.07872
1.2254.08580
1.5502.09287
2.0751.09691
2.51000.59893

The subsequent alcoholysis of the acid chloride with ethanol proceeds rapidly at ambient temperature, yielding ethyl 2,3-dihydroxy-2-methylpropanoate with high efficiency [6] [8]. The reaction mechanism involves nucleophilic attack of ethanol on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride [7] [12]. This approach circumvents the equilibrium limitations inherent in direct esterification methods [6] [8].

Optimization studies have demonstrated that the use of 2.0 to 2.5 equivalents of thionyl chloride at temperatures between 75 and 100 degrees Celsius provides optimal conversion to the acid chloride intermediate [7] [12]. The reaction time can be significantly reduced to 0.5 to 1.0 hours under these conditions while maintaining high yields [6] [8]. The subsequent esterification step typically achieves yields exceeding 90 percent when conducted under anhydrous conditions [7] [12].

Solid Acid Catalyst Development for Green Synthesis

The development of solid acid catalysts for ethyl 2,3-dihydroxy-2-methylpropanoate synthesis represents a significant advancement toward environmentally sustainable production methods [9] [13]. These heterogeneous catalysts offer several advantages including easy separation, catalyst recovery, and reduced environmental impact compared to homogeneous acid catalysts [10] [13].

Ion-exchange resins have emerged as highly effective solid acid catalysts for esterification reactions [9] [11]. Amberlyst-15 and Indion-190 have demonstrated superior catalytic performance in the synthesis of ethyl 2,3-dihydroxy-2-methylpropanoate [11] [13]. These materials possess high acid site density and excellent thermal stability under reaction conditions [9] [13].

Table 4: Solid Acid Catalyst Performance in Green Synthesis Protocols

Catalyst TypeSurface Area (m²/g)Acid Strength (mmol/g)Conversion (%)Selectivity (%)Reusability Cycles
Amberlyst-15504.782948
Indion-190465.2879610
H-ZSM-54002.875896
Nafion NR50150.8689212
SO₄²⁻/ZrO₂1203.579917

Magnetic-responsive solid acid catalysts have been developed to further enhance catalyst recovery and reusability [9] [13]. These materials incorporate iron oxide nanoparticles that enable magnetic separation from the reaction mixture [9] [13]. Studies have shown that magnetic catalysts can maintain high catalytic activity over multiple reaction cycles with minimal deactivation [9] [13].

The mechanism of solid acid catalyzed esterification follows a similar pathway to homogeneous acid catalysis but occurs at the catalyst surface [11] [13]. The carboxylic acid and alcohol adsorb onto the acid sites of the catalyst, where protonation and subsequent reaction steps take place [9] [11]. The ester product then desorbs from the catalyst surface, regenerating the active sites for subsequent reaction cycles [13] [9].

Zeolite-based catalysts such as H-ZSM-5 have also been investigated for esterification applications [9] [13]. While these materials exhibit high surface areas and defined pore structures, their catalytic performance is often limited by diffusion constraints and lower acid site accessibility [9] [13]. Sulfated zirconia catalysts offer an alternative approach, providing strong acid sites with good thermal stability [9] [13].

Reaction Kinetics and Process Optimization

Temperature-Controlled Reactivity Profiles

The kinetic behavior of ethyl 2,3-dihydroxy-2-methylpropanoate synthesis exhibits strong temperature dependence, with reaction rates increasing exponentially with temperature according to the Arrhenius equation [11] [19]. Detailed kinetic studies have revealed that the esterification follows pseudo-homogeneous kinetics with first-order dependence on carboxylic acid concentration [11] [42].

Temperature optimization studies have established that the reaction rate constant increases from 0.0012 to 0.0221 liters per mole per minute as the temperature increases from 323 to 363 Kelvin [11] [19]. The activation energy for the forward esterification reaction has been determined to be approximately 65.7 kilojoules per mole, which is consistent with values reported for similar esterification systems [11] [43].

Table 5: Temperature-Dependent Kinetic Parameters for Esterification

Temperature (K)Rate Constant k₁ (L/mol·min)Rate Constant k₂ (L/mol·min)Equilibrium ConstantActivation Energy (kJ/mol)
3230.00120.00043.065.7
3330.00280.00093.165.7
3430.00580.00193.165.7
3530.01150.00373.165.7
3630.02210.00713.165.7

The equilibrium constant for the esterification reaction remains relatively constant across the temperature range studied, with values ranging from 3.0 to 3.1 [11] [19]. This indicates that the reaction thermodynamics are not significantly affected by temperature changes within the operational range [11] [43]. The reverse reaction rate constant also increases with temperature but at a proportionally similar rate to the forward reaction [11] [19].

Process optimization studies have identified optimal temperature windows for maximizing both reaction rate and product yield [17] [19]. Temperatures between 60 and 70 degrees Celsius represent the optimal range for achieving high conversion rates while minimizing side reactions and thermal degradation [11] [41]. Higher temperatures above 80 degrees Celsius can lead to increased side reactions and potential decomposition of the dihydroxy functionality [41] [42].

Solvent Selection Criteria and Reusability Studies

Solvent selection plays a critical role in optimizing the synthesis of ethyl 2,3-dihydroxy-2-methylpropanoate, affecting both reaction kinetics and product recovery [14] [15]. The choice of solvent influences mass transfer, catalyst activity, and the ease of product separation and purification [14] [16].

Polarity considerations are paramount in solvent selection for esterification reactions [14] [15]. Non-polar solvents such as toluene provide excellent water immiscibility, facilitating phase separation and water removal during the reaction [14] [16]. Conversely, polar aprotic solvents like acetonitrile can enhance reaction rates but may complicate product recovery due to water miscibility [10] [15].

Table 6: Solvent Selection Criteria and Reusability Assessment

SolventPolarity IndexBoiling Point (°C)Water MiscibilityEster Yield (%)Recyclability
Toluene2.4110.6Immiscible91Excellent
Dichloromethane3.139.6Immiscible85Good
Acetonitrile5.881.6Miscible78Poor
Ethyl Acetate4.477.1Low88Good
THF4.066.0Miscible82Fair

Reusability studies have demonstrated that toluene exhibits exceptional recyclability characteristics, maintaining consistent performance over multiple reaction cycles [14] [15]. The high boiling point of toluene facilitates efficient recovery through distillation while its chemical inertness prevents degradation during recycling [14] [16]. Dichloromethane and ethyl acetate also show good recyclability potential, though their lower boiling points may result in increased evaporative losses [15] [16].

Green chemistry considerations have promoted the investigation of more environmentally benign solvents for esterification applications [10] [15]. Ethyl acetate represents an attractive option due to its biodegradability and lower toxicity profile compared to chlorinated solvents [10] [16]. However, the moderate water miscibility of ethyl acetate can complicate water removal during the reaction [15] [16].

Proton Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of ethyl 2,3-dihydroxy-2-methylpropanoate exhibits distinctive characteristics consistent with its molecular structure containing an ethyl ester group, two hydroxyl functionalities, and a methyl substituent. The spectral interpretation reveals five distinct proton environments with characteristic chemical shifts and coupling patterns [1].

The ethyl ester functionality produces the characteristic ethyl pattern observed in ester compounds. The methyl protons of the ethyl group appear as a triplet at δ 1.2-1.3 ppm with a coupling constant of approximately 7 Hz, integrating for three protons [2] [3]. This chemical shift is consistent with alkyl protons adjacent to an electronegative oxygen atom in ester linkages [4]. The methylene protons of the ethyl group manifest as a quartet at δ 4.1-4.3 ppm, also exhibiting a coupling constant of 7 Hz and integrating for two protons [3] [5]. This downfield chemical shift reflects the deshielding effect of the adjacent ester oxygen atom [2].

The hydroxymethyl group (-CH2OH) attached to the quaternary carbon center produces a characteristic singlet at δ 3.6-3.8 ppm, integrating for two protons [6]. The singlet multiplicity indicates the absence of vicinal proton coupling, consistent with the structural arrangement where these protons are not adjacent to other non-equivalent proton environments within three bonds [7] [8]. The chemical shift falls within the expected range for protons on carbons bearing hydroxyl groups [9] [10].

The methyl group directly bonded to the quaternary carbon bearing the hydroxyl functionality appears as a singlet at δ 1.3-1.4 ppm, integrating for three protons [6]. The singlet multiplicity confirms the absence of neighboring protons within coupling distance, which is characteristic of methyl groups attached to quaternary carbon centers [11]. This chemical shift is typical for methyl groups in α-position to electron-withdrawing ester carbonyl groups [2].

The hydroxyl protons exhibit variable chemical shifts typically ranging from δ 2.5-5.0 ppm, appearing as broad singlets that integrate for two protons [9] [12]. The broad nature of these signals and their variable chemical shifts result from rapid chemical exchange with protic solvents and intermolecular hydrogen bonding between hydroxyl groups [13] [9]. The exact position of these signals depends significantly on concentration, temperature, and solvent conditions [12] [14].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration
OCH₂CH₃ (triplet)1.2-1.3Triplet (³J = 7 Hz)3H
OCH₂CH₃ (quartet)4.1-4.3Quartet (³J = 7 Hz)2H
CH₂OH (singlet)3.6-3.8Singlet2H
CH₃ (singlet)1.3-1.4Singlet3H
OH groups (broad singlets)2.5-5.0 (variable)Broad singlet2H

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum of ethyl 2,3-dihydroxy-2-methylpropanoate provides definitive structural information through characteristic chemical shifts for six distinct carbon environments. The spectral assignments demonstrate the molecular framework containing carbonyl, quaternary, and primary carbon centers with diagnostic chemical shift patterns [1] [2].

The ester carbonyl carbon exhibits a characteristic chemical shift at δ 175-180 ppm, appearing as a quaternary carbon in attached proton test or distortionless enhancement by polarization transfer experiments [1] [2]. This chemical shift is consistent with aliphatic ester carbonyls, appearing in the typical range for carboxylic acid derivatives [1]. The relatively high chemical shift reflects the deshielding effect of the electron-withdrawing carbonyl functionality and the sp² hybridization of this carbon center [15].

The quaternary carbon bearing both the hydroxyl group and methyl substituent appears at δ 75-80 ppm [6]. This chemical shift is characteristic of carbon atoms bearing electronegative oxygen substituents, with the deshielding effect of the hydroxyl group shifting the resonance significantly downfield compared to typical alkyl carbons [1] [15]. The quaternary nature of this carbon is confirmed by its absence in distortionless enhancement by polarization transfer-135 experiments and its retention in attached proton test spectra [16].

The primary alcohol carbon (CH₂OH) exhibits a chemical shift at δ 65-70 ppm, appearing as a methylene carbon in attached proton test experiments [6]. This chemical shift is characteristic of carbon atoms directly bonded to hydroxyl groups, with the electronegative oxygen atom causing significant deshielding compared to unsubstituted methylene carbons [1] [2].

The ethyl ester functionality produces two distinct carbon signals. The methylene carbon of the ethyl group (OCH₂CH₃) appears at δ 60-65 ppm, characteristic of carbons bonded to ester oxygen atoms [2] [4]. The methyl carbon of the ethyl group (OCH₂CH₃) resonates at δ 12-15 ppm, typical for methyl carbons in ethyl ester groups [1] [2].

The methyl group attached to the quaternary carbon center exhibits a chemical shift at δ 20-25 ppm [6]. This chemical shift reflects the influence of the adjacent hydroxyl-bearing quaternary carbon, with slight deshielding compared to isolated methyl groups due to the electronegative substituents on the neighboring carbon [17] [2].

Carbon EnvironmentChemical Shift (δ ppm)Multiplicity (APT/DEPT)
C=O (carbonyl)175-180Quaternary (C)
C(OH)(CH₃) (quaternary)75-80Quaternary (C)
CH₂OH (primary alcohol)65-70CH₂
OCH₂CH₃ (ethyl ester)60-65CH₂
OCH₂CH₃ (ethyl ester)12-15CH₃
CH₃ (methyl on quaternary carbon)20-25CH₃

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of ethyl 2,3-dihydroxy-2-methylpropanoate reveals characteristic fragmentation patterns consistent with ester compounds containing multiple hydroxyl functionalities. The molecular ion peak appears at m/z 148, corresponding to the molecular formula C₆H₁₂O₄, though it typically exhibits low relative intensity (5-15%) due to the facile fragmentation of the molecular ion under electron ionization conditions [18] [19].

The fragmentation patterns follow predictable mechanisms commonly observed in ester mass spectrometry. α-Cleavage represents the predominant fragmentation mode, involving the breaking of bonds adjacent to the ester carbonyl group [18] [19]. The loss of the hydroxymethyl radical (CH₂OH, m/z = 31) produces a significant fragment ion at m/z 117, typically exhibiting moderate relative intensity (15-30%) [18]. This fragmentation reflects the weak C-C bond adjacent to the carbonyl functionality.

Dehydration represents another important fragmentation pathway, particularly relevant for compounds containing multiple hydroxyl groups. The loss of water (H₂O, m/z = 18) from the molecular ion generates a fragment at m/z 130 with moderate relative intensity (20-40%) [18] [19]. This dehydration can occur through elimination involving either hydroxyl group or through intramolecular hydrogen transfer mechanisms.

The ethyl ester functionality undergoes characteristic fragmentation patterns. Loss of the ethyl radical (C₂H₅, m/z = 29) produces a fragment ion at m/z 119 with relatively low intensity (10-20%) [18]. More significant is the loss of the ethoxy radical (OC₂H₅, m/z = 45), generating a fragment at m/z 103 with moderate relative intensity (25-45%) [18] [19]. This fragmentation is particularly common in ethyl esters due to the stability of the resulting acylium ion.

McLafferty rearrangement processes contribute to the formation of low molecular weight fragment ions that often constitute the base peaks in the spectrum [18] [19]. These rearrangements typically produce fragments at m/z 57, 45, and 29 with very high relative intensities (80-100%). The fragment at m/z 57 corresponds to the McLafferty rearrangement of the ester functionality, while m/z 45 and 29 represent further fragmentation products and simple alkyl fragments.

The loss of the ethyl acetate equivalent (C₂H₅O₂, m/z = 73) generates a significant fragment ion at m/z 75 with high relative intensity (60-80%) [18]. This fragmentation involves the simultaneous loss of both the ethyl group and the ester oxygen, reflecting the tendency of ester compounds to eliminate neutral molecules corresponding to the alcohol portion of the ester.

Fragment Ionm/z ValueFragmentation MechanismRelative Intensity
Molecular Ion [M]⁺148Molecular ion peakLow (5-15%)
[M-H₂O]⁺130Loss of water (dehydration)Moderate (20-40%)
[M-CH₂OH]⁺117α-cleavage loss of CH₂OHModerate (15-30%)
[M-C₂H₅]⁺119Loss of ethyl radicalLow (10-20%)
[M-OC₂H₅]⁺103Loss of ethoxy radicalModerate (25-45%)
[M-C₂H₅O₂]⁺75Loss of ethyl acetate equivalentHigh (60-80%)
Base peak fragments57, 45, 29McLafferty rearrangement productsVery High (80-100%)

Infrared Spectroscopy of Functional Groups

The infrared spectrum of ethyl 2,3-dihydroxy-2-methylpropanoate exhibits characteristic absorption bands that provide definitive identification of the functional groups present in the molecular structure. The spectroscopic analysis reveals multiple distinct absorption regions corresponding to hydroxyl, carbonyl, and alkyl functionalities [20] [21].

The most prominent feature in the infrared spectrum is the broad, intense absorption band in the region 3200-3500 cm⁻¹, attributable to the O-H stretching vibrations of the two hydroxyl groups [22] [23]. This absorption appears significantly broader than typical isolated hydroxyl groups due to extensive intermolecular hydrogen bonding between hydroxyl functionalities [24] [25]. The breadth and intensity of this absorption band are characteristic of compounds containing multiple hydroxyl groups capable of forming hydrogen-bonded networks [22] [24].

The ester carbonyl functionality produces a very strong, sharp absorption band at 1735-1750 cm⁻¹ [20] [26]. This frequency range is characteristic of aliphatic ester C=O stretching vibrations, appearing at slightly higher wavenumbers than simple esters due to the α-substitution pattern [26] [27]. The high intensity of this absorption reflects the large dipole moment change associated with the carbonyl stretching vibration [25] [28].

The alkyl C-H stretching vibrations appear as strong absorption bands in the region 2850-3000 cm⁻¹ [29] [30]. These absorptions correspond to the methyl and methylene groups present in the ethyl ester portion and the methyl substituent on the quaternary carbon [31] [32]. The multiple bands observed in this region reflect the different C-H environments present in the molecular structure [30].

C-H bending vibrations produce medium-intensity absorptions in the region 1350-1470 cm⁻¹ [29] [31]. These bands correspond to the symmetric and asymmetric bending modes of the methyl and methylene groups [31] [33]. The methyl groups typically exhibit characteristic bending absorptions around 1380 cm⁻¹, which may appear as doublets in molecules containing gem-dimethyl arrangements [31].

The alcohol C-O stretching vibrations appear as strong absorptions in the region 1000-1200 cm⁻¹ [22] [23]. The primary alcohol functionality (CH₂OH) typically produces C-O stretching absorptions in the range 1050-1085 cm⁻¹ [31]. The ester C-O stretching vibrations occur at higher frequencies, typically 1200-1300 cm⁻¹, due to the different electronic environment of the ester oxygen compared to alcohol oxygen [20] [31].

O-H bending vibrations of the alcohol functionalities produce medium-intensity absorptions in the region 950-1150 cm⁻¹ [23] [34]. These in-plane bending modes are characteristic of alcohol compounds and provide additional confirmation of hydroxyl group presence [22] [23].

Functional GroupFrequency Range (cm⁻¹)IntensityCharacteristic Features
O-H stretch (alcohol, hydrogen-bonded)3200-3500Strong, broadBroad due to H-bonding between OH groups
C-H stretch (alkyl)2850-3000StrongMultiple bands for CH₃ and CH₂
C=O stretch (ester)1735-1750Very strong, sharpSlightly higher than simple esters due to α-substitution
C-H bending (CH₃, CH₂)1350-1470MediumCH₃ symmetric/asymmetric bending
C-O stretch (alcohol)1000-1200StrongPrimary alcohol C-O stretch
C-O stretch (ester)1200-1300StrongEster C-O stretch
O-H bending (alcohol)950-1150MediumIn-plane O-H bending

XLogP3

-0.6

Dates

Last modified: 07-22-2023

Explore Compound Types